molecular formula C5H11NO2 B1346911 Ethyl alaninate CAS No. 3082-75-5

Ethyl alaninate

Cat. No.: B1346911
CAS No.: 3082-75-5
M. Wt: 117.15 g/mol
InChI Key: ROBXZHNBBCHEIQ-BYPYZUCNSA-N
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Description

Ethyl alaninate is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Ethyl alaninate is the ethyl ester of the non-essential amino acid β-alanine . It is expected to hydrolyze within the body to form β-alanine , which is involved in various physiological functions in the metabolism of animals, plants, and microorganisms .

Mode of Action

It is known that it hydrolyzes to form β-alanine , which plays various roles in the metabolism of animals, plants, and microorganisms .

Biochemical Pathways

β-Alanine, the product of this compound hydrolysis, is involved in several biochemical pathways. It is a direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein . β-Alanine can also bind with histidine to form muscle-derived active peptides such as myosin and carnosine, thereby enhancing muscle endurance and improving exercise capacity .

Pharmacokinetics

It is known that this compound is expected to hydrolyze within the body to form β-alanine . The pharmacokinetics of β-alanine and its derivatives have been studied in the context of other compounds .

Result of Action

The hydrolysis of this compound to β-alanine can have various physiological effects. For example, β-alanine can enhance muscle endurance and improve exercise capacity when it binds with histidine to form muscle-derived active peptides . It also plays a role in the synthesis of pantothenic acid, an essential component of coenzyme A and acyl carrier protein .

Properties

IUPAC Name

ethyl (2S)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBXZHNBBCHEIQ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953018
Record name Ethyl alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3082-75-5
Record name L-Alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3082-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003082755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is ethyl alaninate involved in the asymmetric hydrogenation of ethyl 2-acetoximinopropionate using modified Raney nickel catalysts?

A1: this compound is not a reactant in the asymmetric hydrogenation of ethyl 2-acetoximinopropionate. Instead, it is the final product of this two-step reaction. [] The modified Raney nickel catalyst facilitates the hydrogenation of ethyl 2-acetoximinopropionate to form the intermediate ethyl acetoxyalaninate. This intermediate is then further hydrogenated to yield this compound. [] The asymmetric nature of the catalyst influences the stereochemistry of the product formed during the conversion of ethyl 2-acetoximinopropionate to ethyl acetoxyalaninate. []

Q2: What transient species was observed when divalent metal ions were added to a solution containing this compound and pyridoxal N-methochloride?

A2: The addition of divalent metal ions like Mn(II), Cu(II), Co(II), Zn(II), and Ni(II) to a methanol solution containing this compound and the aldimine form of pyridoxal N-methochloride leads to the formation of a transient species with an absorption peak around 500 nm. [] This species is characterized as the metal chelate of a quinoid intermediate. This intermediate forms during the metal ion-mediated isomerization between the aldimine and ketimine forms of the pyridoxal N-methochloride-ethyl alaninate complex. [] The lifetime of this quinoid metal chelate is influenced by the type and concentration of the metal ion and, in the case of Cu(II), the presence of additional chelating ligands. []

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